molecular formula C21H21N3O3 B1392673 1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid CAS No. 1242853-78-6

1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1392673
CAS No.: 1242853-78-6
M. Wt: 363.4 g/mol
InChI Key: USUVHLIJKLMYCM-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 1-(4-benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid . This designation reflects:

  • Quinoxalinone core : A fused bicyclic system with a ketone group (3-oxo) and a reduced dihydroquinoxaline structure.
  • Substituents :
    • A benzyl group (-CH₂C₆H₅) attached to the quinoxalinone ring at position 4.
    • A piperidine-4-carboxylic acid moiety linked to the quinoxalinone at position 2.

Key identifiers include:

Property Value Source
Molecular Formula C₂₁H₂₁N₃O₃
Molecular Weight 363.4 g/mol
CAS Number 1242853-78-6
SMILES O=C(O)C1CCN(c2nc3ccccc3n(Cc3ccccc3)c2=O)CC1
InChI Key USUVHLIJKLMYCM-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The compound’s geometry is governed by:

  • Quinoxalinone core : The conjugated π-system between the ketone (C=O) and aromatic rings imposes planarity, restricting rotation.
  • Piperidine ring : A six-membered saturated nitrogen-containing ring adopts a chair conformation, with substituents occupying equatorial or axial positions to minimize steric strain.
  • Substituent interactions :
    • The benzyl group at position 4 of the quinoxalinone may sterically hinder adjacent substituents.
    • The piperidine-4-carboxylic acid side chain exhibits conformational flexibility due to single bonds, allowing rotation about the C-N and C-C axes.

Crystallographic Studies and X-ray Diffraction Data

No explicit X-ray crystallography data is reported in the available literature for this compound. However, structural analogs suggest:

  • Key features : Potential hydrogen bonding between the carboxylic acid group and adjacent electronegative atoms (e.g., oxygen or nitrogen) in the quinoxalinone ring.
  • Packing motifs : Likely π-π stacking interactions between aromatic rings in the crystal lattice.

Further experimental studies are required to confirm these hypotheses.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While specific NMR data is unavailable, expected signals based on structural analogs include:

Proton Environment Expected δ (¹H NMR) Multiplicity
Piperidine ring protons 1.5–2.5 ppm Multiplet
Aromatic protons (quinoxalinone) 7.0–8.5 ppm Doublets/Triplets
Benzyl CH₂ 3.5–4.0 ppm Singlet
Carboxylic acid proton 12.0–13.0 ppm Broad singlet

The piperidine ring protons are anticipated to show splitting due to vicinal coupling (J ~ 3–6 Hz), while aromatic protons in the quinoxalinone and benzyl groups exhibit coupling patterns dependent on adjacent substituents.

Infrared (IR) and Mass Spectrometric (MS) Profiling
Technique Key Observations
IR - Strong C=O stretch (carboxylic acid) at ~1700 cm⁻¹
- Conjugated C=O (quinoxalinone) at ~1680 cm⁻¹
- N-H stretch (piperidine) at ~3300 cm⁻¹
MS Molecular ion peak at m/z 363.4 [M+H]⁺Fragmentation products may include loss of CO₂ (m/z 319.4) or cleavage of the benzyl group (m/z 263.4).

Properties

IUPAC Name

1-(4-benzyl-3-oxoquinoxalin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-20-19(23-12-10-16(11-13-23)21(26)27)22-17-8-4-5-9-18(17)24(20)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUVHLIJKLMYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3N(C2=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Cyclization

The quinoxalinone scaffold is commonly prepared from o-phenylenediamine derivatives and α-keto acids or esters. One approach involves the condensation of 1,2-phenylenediamine with benzylglyoxal or related benzyl-substituted α-keto compounds, followed by cyclization to form the dihydroquinoxalin-2-one ring system.

Oxidation and Functionalization

The 3-oxo group in the 3,4-dihydroquinoxalin-2-one is introduced by controlled oxidation. The benzyl group at the 4-position is introduced either by starting from benzyl-substituted precursors or via benzylation reactions post-cyclization.

Coupling with Piperidine-4-carboxylic Acid

The piperidine-4-carboxylic acid moiety is introduced through amide bond formation between the quinoxalinone intermediate bearing a suitable leaving group (e.g., acid chloride or activated ester) and piperidine-4-amine or its derivatives.

Activation of the Carboxylic Acid

Activation methods include:

  • Conversion of the quinoxalinone carboxylic acid to the acid chloride using thionyl chloride in the presence of triethylamine and dichloromethane at low temperatures (0–50 °C) for 2 hours, yielding the acid chloride intermediate with yields around 70–80%.

  • Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) in anhydrous DMF at 0 °C to room temperature for 72 hours for amide bond formation.

Amide Bond Formation

The activated quinoxalinone derivative is reacted with piperidine-4-amine or its carboxylic acid derivative under mild conditions (room temperature to 45 °C) with base (e.g., DIEA, diisopropylethylamine) in solvents like dichloromethane or acetonitrile. Reaction times vary from several hours to days depending on conditions.

Representative Experimental Procedures and Yields

Step Reagents & Conditions Yield (%) Notes
Acid chloride formation Thionyl chloride, triethylamine, DCM, 0–50 °C, 2 h 70–80 Formation of acid chloride intermediate from quinoxalinone acid
Amide coupling EDCI, HOBT, DIEA, DMF, 0 °C to 25 °C, 72 h ~65–78 Coupling with piperidine amine derivative to form amide bond
Hydrogenation (optional) Pd(OH)2/C, H2, ethanol, RT, 12 h 85–90 Reduction steps if needed for functional group modification

Hydrolysis and Purification

Hydrolysis of ester intermediates to carboxylic acids is typically performed using sodium hydroxide or lithium hydroxide in aqueous ethanol or tetrahydrofuran under reflux conditions (80–100 °C) for 2–16 hours. The reaction mixture is acidified to precipitate the carboxylic acid, which is isolated by filtration and dried.

Hydrolysis Conditions Temperature Time Yield (%) Notes
NaOH in EtOH/H2O 80–85 °C 3–16 h 75–92 Ester to acid conversion with high purity
LiOH in THF/H2O RT to 80 °C Overnight 87–92 Milder hydrolysis conditions, good yields

Summary Table of Key Preparation Steps

Preparation Stage Reagents Conditions Yield (%) Remarks
Quinoxalinone acid synthesis o-Phenylenediamine + benzylglyoxal Condensation, cyclization Variable Core scaffold formation
Acid chloride formation Thionyl chloride, TEA, DCM 0–50 °C, 2 h 70–80 Activation for coupling
Amide coupling EDCI, HOBT, DIEA, DMF 0 °C to RT, 72 h 65–78 Coupling with piperidine derivative
Ester hydrolysis NaOH or LiOH, EtOH/THF/H2O 80–100 °C, 2–16 h 75–92 Conversion to carboxylic acid
Purification Filtration, recrystallization, chromatography Ambient conditions - Ensures product purity

Research Findings and Notes

  • The use of thionyl chloride in the presence of triethylamine is a reliable method to activate the carboxylic acid function of the quinoxalinone intermediate for subsequent amide bond formation.

  • Coupling reactions using carbodiimide chemistry (EDCI/HOBT) in DMF provide good yields and are compatible with sensitive functional groups.

  • Hydrolysis of ester intermediates to the free acid is efficiently achieved under basic reflux conditions, with lithium hydroxide offering milder reaction conditions and comparable yields to sodium hydroxide.

  • Photocatalytic radical addition methods offer innovative routes for quinoxalinone modifications but require specific photocatalysts and light sources.

  • Purification by column chromatography and recrystallization is essential to obtain high-purity final compounds suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Glycogen Phosphorylase Inhibition

One of the primary applications of 1-(4-benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid is as an inhibitor of glycogen phosphorylase. This enzyme plays a crucial role in glucose metabolism, and its inhibition can lead to decreased hepatic glucose production. This mechanism is particularly beneficial for treating Type II diabetes and managing obesity by promoting glycogen storage in skeletal muscle and lowering blood glucose levels .

Case Study: Diabetes Treatment
Research has shown that selective glycogen phosphorylase inhibitors can effectively lower blood glucose levels in diabetic models. For instance, compounds structurally related to the target compound have demonstrated significant hypoglycemic effects in preclinical studies . The potential for combination therapy with other antidiabetic agents enhances its therapeutic profile.

Anticancer Activity

Emerging studies suggest that quinoxaline derivatives, including this compound, may exhibit anticancer properties. The ability to modulate protein-protein interactions (PPIs) is critical in cancer biology, and compounds like this compound are included in libraries aimed at identifying PPI modulators .

Case Study: Cancer Cell Lines
In vitro studies have indicated that similar quinoxaline derivatives can induce apoptosis in various cancer cell lines. These findings support further exploration into the compound's potential as an anticancer agent through targeted drug design .

Screening Libraries

The compound is included in several screening libraries aimed at identifying new therapeutic agents. For example, it is part of the Macl-GPIb alpha Interaction Library and Nonpeptide Peptidomimetics PPI Library, which contain compounds designed to interact with specific biological targets .

Synthesis and Characterization

Recent synthetic methodologies have focused on optimizing the yield and purity of this compound. Techniques such as ring-opening reactions and coupling reactions have been employed to produce derivatives that may enhance biological activity or selectivity against specific targets .

Summary Table of Applications

ApplicationMechanism/TargetRelevance
Glycogen Phosphorylase InhibitionDecreases hepatic glucose productionType II Diabetes, Obesity
Anticancer ActivityInduces apoptosis in cancer cellsPotential cancer treatment
Protein-Protein Interaction ModulationTargets specific PPIsDrug discovery for various diseases

Mechanism of Action

The mechanism of action of 1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of viral replication or the reduction of inflammation . The benzyl group and piperidine ring further enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with piperidine-carboxylic acid derivatives modified at the N-substituent or heterocyclic core. Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents/Modifications Notable Properties/Applications Reference
Target Compound C₂₁H₂₁N₃O₃ 363.4 Quinoxaline 4-Benzyl, 3-oxo, piperidine-4-carboxylic acid High lipophilicity; undefined bioactivity
1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid C₁₆H₁₉N₃O₃ 301.34 Pyrido-pyrazine Piperidine-3-carboxylic acid (positional isomer) Reduced steric bulk; lower molecular weight
1-(3-Phenyl[1,2]oxazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid C₁₇H₁₆N₄O₃ 324.34 Oxazolo-pyrimidine Oxazole fused to pyrimidine Enhanced rigidity; potential kinase inhibition
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid C₁₄H₁₇NO₆S 327.35 Benzodioxane-sulfonyl Sulfonyl group; benzodioxane core Increased polarity; improved metabolic stability
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid C₁₂H₁₃F₃N₂O₂ 274.23 Pyridine Trifluoromethyl group Electron-withdrawing effects; higher acidity
7-(3-((S)-2-Amino-3-phenylpropanamido)-4-(methoxyimino)piperidin-1-yl)-...quinoline-3-carboxylic acid C₂₈H₂₈FN₅O₆ 549.55 Quinolone Methoxyimino, cyclopropane, fluoro substituent Antibacterial activity (quinolone class)

Key Structural and Functional Differences

Heterocyclic Core Modifications
  • Quinoxaline vs. Pyrido-pyrazine: The target compound’s quinoxaline core (aromatic bicyclic system) differs from pyrido-pyrazine analogs (e.g., pyrido[2,3-b]pyrazine in BB01-2995), which may alter electronic properties and binding to biological targets .
  • Oxazolo-pyrimidine vs. Quinoxaline: The oxazolo-pyrimidine core in BB01-3128 introduces an oxygen atom, increasing polarity and hydrogen-bond acceptor count (N/O ratio: 4/3 vs. 3/3 in the target compound) .
Substituent Effects
  • Benzyl vs. Trifluoromethylpyridyl : The benzyl group in the target compound enhances lipophilicity (predicted LogP ~2.5) compared to the trifluoromethylpyridyl substituent (LogP ~1.8), which may influence membrane permeability .
Pharmacokinetic Implications
  • Sulfonyl vs. Benzyl: The sulfonyl group in the benzodioxane derivative (C14H17NO6S) increases topological polar surface area (TPSA: 102 Ų vs. ~80 Ų in the target compound), likely improving solubility but reducing blood-brain barrier penetration .
  • Ester vs. Carboxylic Acid : Ethoxycarbonyl derivatives (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid) act as prodrugs, enhancing oral bioavailability compared to free carboxylic acids .

Biological Activity

1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound belongs to the quinoxaline class, which has been extensively studied for various therapeutic applications, including anticancer, antimicrobial, and antiviral properties.

  • Molecular Formula : C21_{21}H21_{21}N3_3O3_3
  • Molecular Weight : 363.41 g/mol
  • CAS Number : 1242853-78-6

The structure of the compound includes a piperidine ring and a quinoxaline moiety, which are known for their biological activity.

Anticancer Activity

Quinoxaline derivatives have shown promising anticancer properties. Studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50_{50} Value (µM)Reference
Compound AMCF-7 (Breast Cancer)0.01 ± 0.001
Compound BNCI-H460 (Lung Cancer)1.18 ± 1.03
Compound CSF-268 (CNS Cancer)2.86 ± 4.92

These values indicate that certain derivatives have lower IC50_{50} values than doxorubicin, a standard chemotherapy drug, suggesting enhanced potency.

Antimicrobial Activity

The antimicrobial activity of quinoxaline derivatives has also been well-documented. The compound was evaluated against various bacterial strains using the disk diffusion method, with results indicating significant inhibition zones:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15 ± 232
Escherichia coli12 ± 164
Pseudomonas aeruginosa10 ± 1128

These results highlight the compound's potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Recent studies have explored the antiviral properties of quinoxaline derivatives. While specific data on this compound is limited, related compounds have demonstrated activity against various viral targets, including reverse transcriptase inhibitors . The mechanisms often involve interference with viral replication processes.

Study on Quinoxaline Derivatives

A comprehensive study published in Molecules explored the synthesis and biological evaluation of various quinoxaline derivatives, including those structurally related to our compound of interest. The study found that modifications at specific positions on the quinoxaline ring significantly affected biological activity:

  • Synthesis : Derivatives were synthesized through reactions involving hydrazinoquinoxalines.
  • Biological Evaluation : These derivatives were tested against multiple cancer cell lines and exhibited varying degrees of cytotoxicity.
  • Results : Some compounds showed IC50_{50} values comparable to established chemotherapeutics while maintaining lower toxicity to normal cells .

Implications for Drug Development

The biological activities of this compound suggest its potential role in drug development for cancer and infectious diseases. The structural features that contribute to its activity can be further optimized through medicinal chemistry approaches.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting from quinoxalinone derivatives. A typical procedure involves:

  • Step 1 : Condensation of methyl 3-fluoro-4-nitrobenzoate with a benzyl-protected quinoxalinone intermediate in DMF using K₂CO₃ as a base at elevated temperatures (80–100°C) .
  • Step 2 : Copper-catalyzed coupling with o-phenylenediamine to form the dihydroquinoxaline core, followed by benzylation using benzyl bromide .
  • Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product. Optimizing reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for benzyl bromide) improves yields to ~70% .

Q. How is structural characterization performed for this compound, and which analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regioselectivity and substituent positions. For example, aromatic protons in the quinoxaline ring appear as multiplets at δ 7.2–8.1 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) matching theoretical molecular weights .
  • Elemental Analysis : Combustion analysis verifies purity (>95%) by comparing experimental and theoretical C/H/N ratios .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Pre-saturation with sonication (30 min) enhances dissolution .
  • Stability : Stable at room temperature in inert atmospheres (N₂/Ar). Degrades in acidic/basic conditions (pH <4 or >10), forming hydrolyzed byproducts. Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can synthetic byproducts or regioisomers be identified and resolved during the preparation of this compound?

  • Methodological Answer :

  • Byproduct Analysis : LC-MS monitors reaction progress; unexpected peaks (e.g., m/z 450–500) suggest side reactions like over-alkylation or ring-opening .
  • Regioisomer Differentiation : 2D NMR (COSY, NOESY) distinguishes regioisomers by correlating spatial proximity of benzyl and piperidine protons .
  • Resolution : Preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) isolates isomers, while DFT calculations predict thermodynamic stability of regioisomers .

Q. What computational strategies are effective for predicting the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like CFTR (cystic fibrosis transmembrane conductance regulator), leveraging structural analogs from PubChem .
  • QSAR Modeling : Train models on quinoxaline derivatives with known IC₅₀ values to predict activity against kinases or GPCRs .
  • ADMET Prediction : SwissADME assesses bioavailability, blood-brain barrier permeability, and CYP450 inhibition risks .

Q. How can contradictions in spectral data (e.g., NMR shifts) between batches be systematically addressed?

  • Methodological Answer :

  • Batch Comparison : Acquire ¹H NMR spectra under identical conditions (solvent, temperature). Variations >0.1 ppm suggest impurities or tautomeric forms .
  • Dynamic NMR : Heat samples to 50–80°C to observe coalescence of split peaks, indicating conformational exchange .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals in crowded regions (e.g., δ 3.0–4.0 ppm for piperidine protons) .

Q. What methodologies are recommended for assessing the compound’s degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to simulated gastric fluid (pH 2, pepsin) and intestinal fluid (pH 7.4, pancreatin) at 37°C for 24 hours. LC-MS identifies hydrolyzed products (e.g., free carboxylic acid) .
  • Oxidative Stress Testing : Treat with H₂O₂ (3% v/v) to detect radical-mediated degradation. Compare TLC/Rf values before and after exposure .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .

Q. How can the compound’s purity be quantified when standard reference materials are unavailable?

  • Methodological Answer :

  • qNMR : Use 1,3,5-trimethoxybenzene as an internal standard. Integrate proton signals unique to the compound (e.g., benzyl CH₂ at δ 4.5–5.0 ppm) .
  • HPLC-UV : Develop a calibration curve using a structurally similar surrogate (e.g., 1-Benzyl-3-phenylquinoxalin-2(1H)-one) with known purity .
  • Combined Techniques : Cross-validate results from elemental analysis, MS, and NMR to estimate uncertainty margins (±2%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 2
1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid

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